molecular formula C26H20N4S2 B1624541 Nitrate Ionophore V CAS No. 221011-41-2

Nitrate Ionophore V

Cat. No.: B1624541
CAS No.: 221011-41-2
M. Wt: 452.6 g/mol
InChI Key: GVMHPPQEENVYSW-UHFFFAOYSA-N
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Description

Nitrate Ionophore V is a chemical compound used primarily in potentiometric sensors for the selective detection of nitrate ions. Ionophores are molecules that facilitate the transport of ions across hydrophobic membranes, making them crucial in various analytical and environmental applications .

Preparation Methods

The preparation of Nitrate Ionophore V involves the synthesis of a specific ionophore that can selectively bind nitrate ions. The synthetic route typically includes the incorporation of functional groups that enhance the ionophore’s affinity for nitrate ions. The industrial production methods often involve the use of organic solvents and polymer matrices to create ion-selective membranes .

Chemical Reactions Analysis

Nitrate Ionophore V primarily undergoes complexation reactions with nitrate ions. The ionophore forms coordination complexes with nitrate ions, which are then detected potentiometrically. Common reagents used in these reactions include organic solvents and plasticizers that facilitate the incorporation of the ionophore into the membrane. The major product of these reactions is the nitrate-ionophore complex, which is essential for the selective detection of nitrate ions .

Scientific Research Applications

Nitrate Ionophore V has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Nitrate Ionophore V involves the selective binding of nitrate ions through non-covalent interactions such as hydrogen bonding and electrostatic interactions. The ionophore has a hydrophilic center that interacts with the nitrate ions and a hydrophobic portion that facilitates its incorporation into the membrane. This selective binding allows for the potentiometric detection of nitrate ions .

Properties

IUPAC Name

8,10,23,25-tetrazapentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(30),2,4,6,11,13,15,17,19,21,26,28-dodecaene-9,24-dithione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4S2/c31-25-27-21-13-5-1-9-17(21)18-10-2-6-14-22(18)28-26(32)30-24-16-8-4-12-20(24)19-11-3-7-15-23(19)29-25/h1-16H,(H2,27,29,31)(H2,28,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMHPPQEENVYSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3NC(=S)NC4=CC=CC=C4C5=CC=CC=C5NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00445578
Record name Nitrate Ionophore V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221011-41-2
Record name Nitrate Ionophore V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nitrate Ionophore V
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Nitrate Ionophore V
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Nitrate Ionophore V
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Nitrate Ionophore V
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Nitrate Ionophore V
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Nitrate Ionophore V
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Nitrate Ionophore V

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